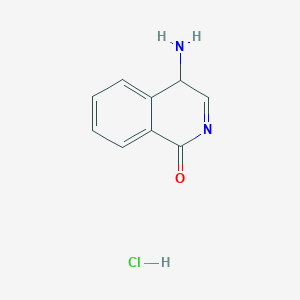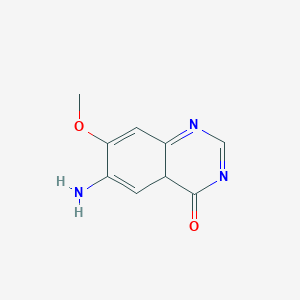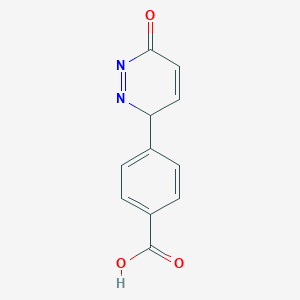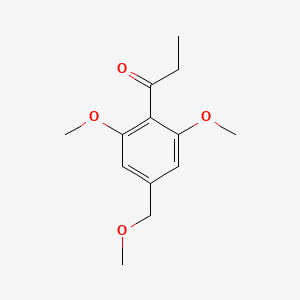
4-amino-4H-isoquinolin-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-4H-isoquinolin-1-one;hydrochloride is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form of 4-amino-4H-isoquinolin-1-one enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-amino-4H-isoquinolin-1-one involves the reaction of arynes with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can produce the compound in moderate to excellent yields.
Another method involves the reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst through a C–H bond functionalization . This method also allows for the synthesis of oxazole derivatives when using Sc(OTf)3 as the catalyst.
Industrial Production Methods
Industrial production methods for 4-amino-4H-isoquinolin-1-one;hydrochloride typically involve scaling up the aforementioned synthetic routes. The transition-metal-free method is particularly advantageous for industrial production due to its simplicity and the absence of metal contaminants.
化学反应分析
Types of Reactions
4-amino-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinolinone ring.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolinones and their derivatives, which can have different biological activities and applications.
科学研究应用
4-amino-4H-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a PARP-1 inhibitor and topoisomerase I inhibitor.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-amino-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
4-amino-4H-isoquinolin-1-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds also have a nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Oxazole Derivatives: These compounds are important due to their presence in various biologically active compounds and pharmaceuticals.
The uniqueness of 4-amino-4H-isoquinolin-1-one lies in its specific biological activities, particularly its potential as a PARP-1 and topoisomerase I inhibitor, which makes it a valuable compound for therapeutic research.
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
4-amino-4H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5,8H,10H2;1H |
InChI 键 |
AHBMKSXNSIHPME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C=NC2=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)





![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)

![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


